2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a difluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2-chlorophenol with 2,4-difluoroaniline in the presence of acetic anhydride The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide
- 4-(2-chlorophenoxy)-5,6-difluoropyrimidine
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10ClF2NO2 |
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Molecular Weight |
297.68 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClF2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-6-5-9(16)7-11(12)17/h1-7H,8H2,(H,18,19) |
InChI Key |
GLCCKHPSDHUJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Origin of Product |
United States |
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